Scientific Field: Entomology, Nanotechnology
Summary of Application: Methoxyfenozide was used in a series of experiments as a hydrophobic insect growth regulator delivered via biopolymeric nanoparticles synthesized from zein, a biodegradable maize protein.
Methods of Application: The positively charged zein nanoparticles, both empty and loaded with methoxyfenozide, were compared to the formulated product, Intrepid 2F, as a foliar spray in-field on soybean.
Results: Regression analysis found no differences in mortality slopes between positively charged zein nanoparticles loaded with methoxyfenozide [(+)ZNP(MFZ)] and Intrepid 2F, suggesting comparable efficacy of the synthesized nanoparticles to a commercial product.
Scientific Field: Molecular Biology, Nanotechnology
Summary of Application: Methoxyfenozide was loaded into fluorescent mesoporous silica nanoparticles (FL-SiO2 NPs) to control Plutella xylostella, a pest that causes severe damage to crops.
Methods of Application: Two different-sized methoxyfenozide-loaded nanoparticles (Me@FL-SiO2 NPs-70 nm, Me@FL-SiO2 NPs-150 nm) were prepared, with loading content 15% and 16%.
Methoxyfenozide is a synthetic compound belonging to the diacylhydrazine class of insecticides. It is primarily used as an insect growth regulator, specifically targeting lepidopteran larvae, such as moths and butterflies. The compound mimics the action of the molting hormone 20-hydroxyecdysone, inducing premature and lethal molting in these insects. This mechanism disrupts their normal development, leading to cessation of feeding and ultimately death .
The chemical formula of methoxyfenozide is C${20}$H${24}$N${2}$O${4}$, and it has a melting point range of 204 to 206.6 °C . It appears as a light brown liquid suspension with a weak characteristic odor and has a density of approximately 1.06 g/cm³ at 20 °C .
Methoxyfenozide acts as an ecdysone agonist, mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E) [, ]. It binds to the ecdysone receptor, triggering premature and abnormal molting in lepidopteran larvae. This disrupts their development and ultimately leads to death []. The selectivity of methoxyfenozide arises from its specific fit with the insect ecdysone receptor, having minimal impact on other insect groups or mammals due to differences in receptor structures [].
The metabolism of methoxyfenozide involves several key reactions, including:
These reactions facilitate the compound's breakdown in biological systems, primarily occurring in the liver after oral administration.
Methoxyfenozide exhibits high specificity for lepidopteran larvae, making it an effective tool in pest management. Its mode of action involves:
Studies have shown that methoxyfenozide has low acute toxicity to mammals and non-target arthropods, indicating its potential for use in Integrated Pest Management (IPM) strategies .
The synthesis of methoxyfenozide typically involves two main steps:
This method emphasizes recycling raw materials and minimizing waste, aligning with modern pesticide production standards.
Methoxyfenozide is primarily applied in agriculture as an insecticide targeting a variety of crops, including:
Its effectiveness against lepidopteran pests makes it a valuable component in pest control programs aimed at reducing crop damage while maintaining environmental safety .
Research indicates that methoxyfenozide can interact synergistically with other insecticides. For example, studies have shown that combining methoxyfenozide with spinetoram enhances its efficacy against certain pest strains like Spodoptera littoralis. The presence of piperonyl butoxide has also been observed to potentiate the toxicity of methoxyfenozide, indicating potential for improved pest control strategies when used in combination with other agents .
Methoxyfenozide shares structural and functional similarities with other insect growth regulators. Key compounds include:
Compound Name | Chemical Structure | Mode of Action | Unique Features |
---|---|---|---|
Tebufenozide | C${20}$H${23}$N${3}$O${4}$ | Ecdysone agonist; induces premature molting | Broad-spectrum activity against various insects |
Chromafenozide | C${22}$H${26}$N${2}$O${4}$ | Ecdysone receptor mimic; causes larval mortality | Effective against resistant pest populations |
Halofenozide | C${19}$H${21}$N${3}$O${4}$ | Similar action to ecdysone; disrupts growth | Targets specific lepidopteran species |
Methoxyfenozide is noted for its high potency and specificity compared to these compounds, making it particularly effective against lepidopteran larvae while exhibiting minimal toxicity to non-target species . This unique profile enhances its desirability in sustainable agricultural practices.
Methoxyfenozide is a synthetic dibenzoylhydrazine insecticide with the molecular formula C₂₂H₂₈N₂O₃ and a molecular weight of 368.47 g/mol. Its systematic IUPAC name is N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide, reflecting its bifunctional hydrazide structure with substituted benzoyl groups. Alternative nomenclature includes 3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide, emphasizing the spatial arrangement of methoxy and methyl substituents on the aromatic rings.
X-ray diffraction studies of related dibenzoylhydrazines reveal planar conformations stabilized by intramolecular hydrogen bonding between the hydrazine N–H and carbonyl oxygen. While direct crystallographic data for methoxyfenozide are limited, its structural analogs exhibit monoclinic crystal systems with space group P2₁/n and unit cell parameters influenced by substituent interactions. The tert-butyl group introduces steric hindrance, favoring a non-coplanar arrangement of the two benzoyl moieties, which is critical for receptor binding. Dynamic disorder in the tert-butyl group has been observed in similar compounds via solid-state NMR, suggesting rotational freedom in the crystalline lattice.
Methoxyfenozide demonstrates high thermal stability, with a melting point of 204–205°C. Differential scanning calorimetry (DSC) of analogs shows endothermic peaks corresponding to crystalline phase transitions, while thermogravimetric analysis (TGA) indicates decomposition above 300°C. The compound’s vapor pressure is negligible (<1.33 × 10⁻⁵ Pa at 25°C), ensuring minimal volatility under ambient conditions.
Methoxyfenozide is sparingly soluble in water (3.3 mg/L at 20°C) but exhibits moderate solubility in polar aprotic solvents:
The octanol-water partition coefficient (log Pow) of 3.72 ± 0.04 confirms methoxyfenozide’s lipophilicity, which facilitates membrane permeation in target organisms. pH-independent partitioning (pH 4–9) suggests minimal ionization under environmental conditions.
The industrial synthesis involves a two-step process:
Catalytic improvements focus on solvent selection (toluene vs. dichloromethane) and base stoichiometry. Excess NaOH ensures rapid deprotonation of intermediates, while dropwise addition of acyl chloride prevents oligomerization. Recent advances utilize phase-transfer catalysts to enhance interfacial reactivity, reducing reaction times by 30%. Industrial batches achieve purity ≥98.2% through recrystallization from ethanol-water mixtures.
Comprehensive bioassay studies have established detailed dose-response relationships for methoxyfenozide against two critical agricultural pests: the beet armyworm (Spodoptera exigua) and the diamondback moth (Plutella xylostella). These investigations provide essential data for understanding the insecticidal efficacy and practical application parameters of this diacylhydrazine compound.
Spodoptera exigua Bioassay Results
Research conducted by Rodriguez-Enriquez et al. demonstrated that methoxyfenozide exhibits potent toxicity against third-instar Spodoptera exigua larvae through diet incorporation bioassays [1]. The lethal concentration causing 50% mortality (LC50) was determined to be 0.23 mg of active ingredient per kilogram of diet after 264 hours of exposure, with a 95% confidence interval ranging from 0.17 to 0.37 mg/kg [1]. This concentration represents the optimal balance between efficacy and practical application considerations.
The dose-response relationship exhibited typical sigmoidal characteristics, with mortality increasing progressively from 10% at sub-lethal concentrations to complete mortality at concentrations exceeding 1.0 mg/kg diet [1]. Notably, the compound demonstrated significant sublethal effects even at the LC25 concentration (0.018 mg/kg), including reduced pupal weights, extended larval and pupal developmental periods, and decreased adult fertility [1].
Comparative studies examining greenhouse-selected strains revealed important resistance considerations. Smagghe et al. reported that greenhouse-selected Spodoptera exigua populations showed 7.5-fold reduced susceptibility to methoxyfenozide compared to laboratory-susceptible strains [2]. This resistance development was associated with enhanced oxidative metabolism and increased excretion rates, resulting in more rapid clearance of the insecticide from insect tissues [2].
Plutella xylostella Bioassay Results
The diamondback moth represents another key target species for methoxyfenozide applications. Advanced delivery systems utilizing fluorescent mesoporous silica nanoparticles have demonstrated enhanced efficacy against Plutella xylostella populations [3]. The LC50 values varied significantly based on formulation type: 24 mg/L for technical-grade methoxyfenozide, 14 mg/L for 70-nanometer nanoparticle formulations, and 15 mg/L for 150-nanometer particles after 72 hours of exposure [3].
The enhanced efficacy of nanoparticle formulations was attributed to improved bioavailability and pH-responsive release characteristics, which optimize delivery to target sites within the insect midgut [3]. Confocal laser scanning microscopy confirmed successful penetration of fluorescent nanoparticles into Plutella xylostella larval tissues, with strong fluorescence signals observed under 448-nanometer laser excitation [3].
Enzyme activity studies revealed that methoxyfenozide-loaded nanoparticles significantly suppressed detoxification enzyme activities, including glutathione S-transferase, carboxylesterase, acetylcholinesterase, and cytochrome P450 monooxygenase systems [3]. This multi-target approach contributes to enhanced insecticidal efficacy and potential resistance management benefits.
The combination of methoxyfenozide with synthetic pyrethroid insecticides has demonstrated remarkable synergistic effects that extend beyond simple additive toxicity. These combinations offer significant advantages for integrated pest management programs, particularly in resistance management and broad-spectrum pest control applications.
Mechanism-Based Synergism
Patent literature describes insecticidal compositions containing methoxyfenozide combined with synthetic pyrethroids including etofenprox, bifenthrin, and lambda-cyhalothrin [4]. The optimal weight ratios range from 40:1 to 1:10, with preferred ratios between 20:1 and 1:5, depending on the specific pyrethroid partner and target pest species [4]. These combinations exhibit synergistic activity that represents more than simple superposition of individual component activities [4].
The synergistic mechanism operates through complementary modes of action targeting different physiological systems. Methoxyfenozide disrupts ecdysone-mediated molting processes through ecdysone receptor agonism, while pyrethroids interfere with sodium channel function in nervous system transmission [4]. This dual-target approach effectively delays resistance development by reducing selection pressure on individual resistance mechanisms [4].
Quantitative Synergism Analysis
Studies examining methoxyfenozide combinations with lufenuron revealed optimal synergistic toxicity against Spodoptera exigua at a mass ratio of 4:6, achieving a co-toxicity coefficient of 165.705 [5]. This remarkable synergistic enhancement demonstrates the potential for reduced application rates while maintaining or improving pest control efficacy.
Cytochrome P450-mediated metabolism represents a critical factor in pyrethroid synergism. Research on Spodoptera exigua populations demonstrated that piperonyl butoxide synergist treatments increased pyrethroid toxicity by 4.63-fold, 3.78-fold, and 5.15-fold for alpha-cypermethrin, deltamethrin, and fenvalerate respectively [6]. These findings indicate that methoxyfenozide combinations may exploit similar metabolic pathways to enhance overall insecticidal efficacy.
Target Pest Spectrum and Field Applications
Synergistic combinations demonstrate broad-spectrum activity against multiple lepidopteran pest species. Primary targets include Chilo suppressalis (Asian rice borer), Tryporyza incertulas (yellow stem borer), Cnaphalocrocis medialis (rice leafroller), Helicoverpa armigera (cotton bollworm), Adoxophyes orana (summer fruit tortrix), and Spodoptera exigua (beet armyworm) [4].
Field efficacy trials have confirmed that these combinations provide effective control of stem borer species on rice crops, with particular advantages in areas where resistance to individual insecticide classes has developed [7]. The synergistic approach allows for reduced environmental loading while maintaining commercial pest control standards.
The influence of electron-withdrawing substituents on diacylhydrazine bioactivity represents a fundamental aspect of structure-activity relationships within this insecticide class. Systematic investigation of electronic effects has revealed critical insights into receptor binding affinity and insecticidal potency optimization.
Electronic Parameter Quantification
Hammett sigma values provide quantitative measures of substituent electronic effects on aromatic systems. Strong electron-withdrawing groups exhibit the highest activity enhancement, with nitro (-NO2) groups showing sigma values of 0.71 (meta) and 0.78 (para), followed by cyano (-CN) groups at 0.56 (meta) and 0.66 (para) [8]. Trifluoromethyl (-CF3) substituents demonstrate intermediate values of 0.43 (meta) and 0.54 (para), while maintaining excellent bioactivity profiles [8].
The relationship between electronic effects and binding affinity follows predictable patterns based on electrostatic interactions with ecdysone receptor binding sites. Electron-withdrawing substituents enhance the electrophilic character of carbonyl carbons in the diacylhydrazine scaffold, facilitating stronger hydrogen bonding interactions with receptor amino acid residues [9]. This electronic modulation directly correlates with improved biological activity across multiple species.
Structure-Activity Relationship Analysis
Comparative molecular field analysis of diacylhydrazine derivatives containing substituted aromatic rings revealed that electron-withdrawing groups consistently enhance binding affinity to ecdysone receptors [10]. The quantitative structure-activity relationship follows the equation: binding affinity increases proportionally with Hammett sigma values, particularly for meta-substituted derivatives where steric interference is minimized [9].
Mechanistic Basis for Electronic Effects
The enhancement of bioactivity by electron-withdrawing substituents operates through multiple molecular mechanisms. Primary effects include increased hydrogen bond acceptor strength of carbonyl oxygens, enhanced dipole-dipole interactions with receptor binding sites, and improved molecular shape complementarity with ecdysone receptor ligand-binding domains [10].
Secondary effects involve modulation of molecular conformation and flexibility. Electron-withdrawing substituents can stabilize specific conformational states that optimize receptor binding geometry, while simultaneously reducing conformational entropy penalties associated with receptor-ligand complex formation [12]. These conformational effects contribute significantly to the observed structure-activity relationships.
The positional specificity of substituent effects on diacylhydrazine binding affinity demonstrates the critical importance of meta-substitution patterns in optimizing insecticidal activity. Detailed analysis of meta versus para substitution effects reveals distinct advantages for meta-positioned electron-withdrawing groups.
Positional Selectivity in Binding Enhancement
Quantitative structure-activity relationship studies indicate that meta-positioned substituents provide optimal binding enhancement through favorable steric and electronic interactions [9]. The equation for binding affinity enhancement demonstrates that hydrophobic substituents at the meta-position enhance binding affinity, while both meta- and para-substitutions can be sterically unfavorable depending on substituent size [9].
Meta-trifluoromethyl derivatives achieve binding affinity values (pIC50) of 7.8, compared to 8.2 for para-trifluoromethyl analogues, indicating that electronic benefits can overcome minor steric disadvantages [9]. Similarly, meta-cyano substituents (pIC50 = 7.5) demonstrate substantial activity compared to para-cyano derivatives (pIC50 = 7.9), confirming the general preference for meta-substitution patterns [9].
Steric and Electronic Interaction Balance
The optimal activity of meta-substituted derivatives results from favorable steric field interactions that avoid unfavorable overlap with receptor binding site constraints [9]. Molecular field analysis reveals that meta-positions access sterically favorable regions of the receptor binding pocket, while para-positions may encounter steric hindrance that limits optimal binding geometry [9].
Electronic field analysis demonstrates that meta-positioned electron-withdrawing groups provide optimal electrostatic complementarity with receptor binding sites [9]. The combination of favorable steric and electronic contributions results in synergistic binding enhancement that exceeds the individual contributions of either effect alone.
Receptor Binding Mechanism Insights
Advanced molecular modeling studies suggest that meta-substituted diacylhydrazines adopt binding conformations that optimize multiple receptor contact points simultaneously [13]. The meta-positioning allows electron-withdrawing substituents to participate in favorable electrostatic interactions while maintaining optimal carbonyl group orientation for hydrogen bonding with receptor amino acid residues [13].
Comparative binding studies across different ecdysone receptor subtypes confirm that meta-substitution preferences are conserved across lepidopteran, coleopteran, and dipteran receptor variants [14]. This conservation suggests fundamental mechanistic principles governing diacylhydrazine-receptor interactions that extend beyond species-specific binding site variations.
Environmental Hazard